molecular formula C20H23N3O2 B12624819 3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide CAS No. 919118-87-9

3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide

Cat. No.: B12624819
CAS No.: 919118-87-9
M. Wt: 337.4 g/mol
InChI Key: BYMFISIQICPDJK-UHFFFAOYSA-N
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Description

3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide is a synthetic organic compound that features a piperidine ring, an acetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Acetylation: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Coupling with Benzamide: The acetylated piperidine is then coupled with N-phenylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea: A potent soluble epoxide hydrolase inhibitor.

    6-[(1-Acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide: A compound with potential pharmaceutical applications.

Uniqueness

3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

919118-87-9

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[(1-acetylpiperidin-4-yl)amino]-N-phenylbenzamide

InChI

InChI=1S/C20H23N3O2/c1-15(24)23-12-10-18(11-13-23)21-19-9-5-6-16(14-19)20(25)22-17-7-3-2-4-8-17/h2-9,14,18,21H,10-13H2,1H3,(H,22,25)

InChI Key

BYMFISIQICPDJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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